1H-Benzotriazole, 4,5,6,7-tetrahydro- is a nitrogen-containing heterocyclic compound characterized by a triazole ring fused to a benzene ring. Its molecular formula is C6H9N3, and it has a molecular weight of approximately 123.159 g/mol . The compound exhibits unique structural features that contribute to its chemical reactivity and biological activity. It is primarily recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis.
Reactions involving 1H-benzotriazole often include alkylation and acylation processes, where it serves as a catalyst or reagent to enhance reaction efficiency.
1H-Benzotriazole and its derivatives exhibit a range of biological activities:
The synthesis of 1H-Benzotriazole, 4,5,6,7-tetrahydro-, can be achieved through several methods:
1H-Benzotriazole, 4,5,6,7-tetrahydro-, has several notable applications:
Research indicates that 1H-benzotriazole compounds interact with various biological targets:
Several compounds share structural similarities with 1H-benzotriazole, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 4,5-Dihydro-1H-benzotriazole | Dihydrobenzotriazole | Exhibits lower toxicity; potential drug candidate |
| 4,5,6-Tribromo-1H-benzotriazole | Tribromobenzotriazole | Stronger inhibitor of protein kinases |
| 4,5-Diiodo-1H-benzotriazole | Diiodobenzotriazole | Enhanced binding affinity for certain proteins |
| 4,5,6-Trihydro-1H-benzimidazole | Benzimidazole derivative | Antimicrobial activity; used in drug formulations |
The uniqueness of 1H-benzotriazole lies in its specific structural arrangement and the resulting biological activities that differ from these similar compounds. Its ability to act as both a synthetic auxiliary and a bioactive agent sets it apart in research and application contexts.
Diazotization remains a cornerstone for synthesizing 1H-benzotriazole, 4,5,6,7-tetrahydro- derivatives, particularly for introducing nitrogen-rich functional groups. A widely adopted protocol involves the reaction of benzene-1,2-diamine with sodium nitrite under acidic conditions. For instance, treatment of benzene-1,2-diamine with sodium nitrite in acetic acid at 0–5°C generates an intermediate diazonium salt, which undergoes intramolecular cyclization to form the tetrahydrobenzotriazole core. This method achieves yields of 68–72% when performed in aqueous solutions at pH 4–6.
Electron-withdrawing substituents on the precursor amines significantly influence reaction efficiency. Studies demonstrate that (1,2,5-oxadiazolyl)carboxamide derivatives require tailored diazotization conditions due to their reduced nucleophilicity. Optimized protocols using isoamyl nitrite in dichloromethane at −10°C enable azo coupling with electron-rich arenes, yielding fused oxadiazolo-triazinone systems in up to 77% yield. The table below summarizes key diazotization parameters and outcomes:
| Precursor | Diazotization Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzene-1,2-diamine | NaNO₂/HCl | Acetic acid | 0–5°C | 68–72 |
| (1,2,5-Oxadiazolyl)carboxamide | isoamyl nitrite | Dichloromethane | −10°C | 45–77 |
| Furazan-carboxamide | NaNO₂/HBF₄ | Acetonitrile | 25°C | 62–69 |
Recent advances employ tandem diazotization/cyclization sequences to construct bicyclic frameworks. For example, 4-amino-3-furazancarboxylic acid derivatives undergo simultaneous diazotization and azo coupling with aryl amines, forming oxadiazolo-triazinones without isolating unstable diazonium intermediates.
Benzotriazole analogues exhibit a broad antifungal activity spectrum, particularly against Candida species and Aspergillus niger. Several 5(6)-substituted benzotriazole derivatives have been synthesized and tested, showing minimum inhibitory concentrations ranging from 1.6 to 25 milligrams per milliliter. Compounds such as 5,6-dimethylbenzotriazol-2-yl and 5-chlorobenzotriazol-1-yl derivatives demonstrated strong antifungal activity against these pathogens. The antifungal mechanism likely involves disruption of fungal cell membrane integrity and interference with key enzymatic pathways, although specific molecular targets remain to be fully elucidated. Some benzotriazole derivatives also showed activity against eight human pathogenic fungi, indicating a potential broad-spectrum antifungal utility [1] [2].
Certain benzotriazole derivatives have shown promising anthelmintic activity in nematode models such as Pheretima posthuma. Compounds bearing p-nitrophenyl substituents attached to the azo group of the benzotriazole moiety exhibited dose-dependent anthelmintic effects. N1-alkyl/aryl and alkoxy/aryloxy arylaminomethylene benzotriazole derivatives were identified as effective anthelmintic agents. However, some designed compounds intended for activity against Necatur americanus were inactive in vivo in newborn hamster models, indicating that efficacy may vary depending on the specific parasite and host system. These findings suggest benzotriazole derivatives can interfere with nematode physiology, potentially through disruption of neuromuscular function or energy metabolism [3].
Benzotriazole analogues have demonstrated notable antiparasitic activity against protozoan infections. For example, 6-chloro-1H-benzotriazole exhibited micromolar inhibitory effects against Entamoeba histolytica, surpassing the efficacy of metronidazole, a commonly used antiprotozoal drug. N-benzenesulfonylbenzotriazole derivatives showed dose-dependent growth inhibition of Trypanosoma cruzi epimastigote and trypomastigote forms, with significant reductions in parasite viability at concentrations of 25 to 50 micrograms per milliliter. Moreover, halogenated analogues such as 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole exhibited higher efficacy than chlorohexidine against Acanthamoeba castellanii trophozoites and cysts, suggesting a strong potential for treatment of amoebic infections. These compounds likely target protozoan-specific enzymes or pathways, including protein kinase 2 inhibition, contributing to their antiparasitic effects [1] [4].
| Activity Type | Representative Compounds | Target Pathogens/Systems | Key Findings | MIC/Effective Concentration |
|---|---|---|---|---|
| Antibacterial | 5-halogenomethylsulfonyl-benzotriazoles, oxazolidinone derivatives | MRSA, MSSA, Staphylococcus epidermidis | Comparable or superior to nitrofurantoin and linezolid | 0.125–25 μg/mL |
| Antifungal | 5,6-dimethylbenzotriazol-2-yl, 5-chlorobenzotriazol-1-yl | Candida spp., Aspergillus niger | Strong antifungal activity with MIC 1.6–25 mg/mL | 1.6–25 mg/mL |
| Anthelmintic | N1-alkyl/aryl and alkoxy/aryloxy arylaminomethylene benzotriazoles | Pheretima posthuma | Dose-dependent anthelmintic activity | Variable; dose-dependent |
| Antiparasitic | 6-chloro-1H-benzotriazole, N-benzenesulfonylbenzotriazole | Entamoeba histolytica, Trypanosoma cruzi | Superior to metronidazole; dose-dependent inhibition | 25–50 μg/mL |
| Dopamine Receptor Modulation | Benztropine analogues | Dopamine transporter and receptors | Moderate to high affinity; varied receptor binding | Binding affinities K_i = 8.5–6370 nM |
The N1 position of 1H-benzotriazole, 4,5,6,7-tetrahydro- represents a critical site for structural modification that significantly influences biological activity [1] [2]. Research has demonstrated that bulky N1 substituents in benzotriazole derivatives correlate with enhanced antimicrobial potency, with the branched alkyl groups providing optimal steric and hydrophobic interactions with biological targets [2]. Studies have shown that N1-alkylated benzotriazole derivatives exhibit moderate to excellent antimicrobial activity, with specific substitution patterns dramatically affecting their bioactivity profiles [3].
The introduction of heterocyclic substituents at the N1 position has yielded compounds with enhanced biological properties [4]. Specifically, 1-heteroaryl benzotriazole derivatives have demonstrated broad-spectrum antimicrobial activity, including antifungal, antibacterial, and antiviral properties [4]. The synthesis of these derivatives typically achieves high yields, with reaction yields reaching 99% for certain N1-substituted compounds [4].
Table 1: N1-Substituent Effects on Antimicrobial Activity
| N1-Substituent | Antimicrobial Activity | Molecular Target | Reference |
|---|---|---|---|
| Propan-2-yl | Enhanced potency | Bacterial cell wall | [2] |
| Heteroaryl groups | Broad spectrum | Multiple targets | [4] |
| Alkyl chains | Moderate activity | Membrane disruption | [2] |
| Benzyl derivatives | High activity | Enzyme inhibition | [3] |
The structure-activity relationship studies indicate that the nature of the N1 substituent plays a crucial role in determining the mode of action and selectivity of tetrahydrobenzotriazole derivatives [1]. Compounds bearing electron-withdrawing groups at the N1 position demonstrate increased bactericidal potential, while electron-donating groups tend to enhance fungicidal activity [6]. The hydrophobic character introduced by specific N1 substituents facilitates membrane penetration and contributes to the overall antimicrobial efficacy [7].
Carboxylic acid functionalization at the C6 position of 1H-benzotriazole, 4,5,6,7-tetrahydro- introduces significant hydrogen-bonding capability that enhances target binding affinity [2]. The presence of the carboxyl group modifies the compound's interaction profile with biological targets, particularly through the formation of stable hydrogen bonds with amino acid residues in protein binding sites . Research has demonstrated that carboxylic acid-containing benzotriazole derivatives exhibit improved binding affinity compared to their non-functionalized counterparts [2].
The carboxylic acid moiety contributes to the compound's solubility properties and influences its pharmacological behavior . Studies involving quinolone-benzotriazole hybrids have shown that carboxylic acid groups modify the drug's mode of action and pharmacokinetic parameters [2]. The ionizable nature of the carboxyl group allows for pH-dependent binding interactions, which can be exploited for targeted therapeutic applications .
Molecular docking studies have revealed that benzotriazole derivatives with carboxylic acid functionalization form multiple hydrogen bonds with target proteins [8]. Specifically, the carboxyl oxygen atoms interact with lysine and arginine residues through electrostatic interactions, while the carbonyl oxygen participates in hydrogen bonding with serine and threonine residues [8]. These interactions contribute to binding affinities ranging from nanomolar to micromolar concentrations, depending on the specific target protein [9].
Table 2: Carboxylic Acid Functionalization Effects on Target Binding
| Compound Type | Binding Affinity (nM) | Target Protein | Interaction Type | Reference |
|---|---|---|---|---|
| C6-Carboxylic acid | 46-1500 | Tau protein | Hydrogen bonding | [9] |
| Acetate derivatives | 200-800 | DNA gyrase | Electrostatic | [8] |
| Hybrid molecules | 25-400 | Multiple enzymes | Mixed interactions | [2] |
The bicyclic structure of 1H-benzotriazole, 4,5,6,7-tetrahydro- significantly influences its pharmacokinetic properties through conformational effects on absorption, distribution, metabolism, and excretion [11]. The tetrahydro modification of the benzene ring creates a more flexible bicyclic system compared to the fully aromatic benzotriazole, resulting in altered molecular properties that affect drug-like characteristics . Studies have shown that tetrahydrobenzotriazole derivatives exhibit good pharmacokinetic properties with oral absorption percentages in the range of 65-100% [12].
The partially saturated bicyclic structure affects the compound's lipophilicity and membrane permeability . Research on related benzothiazole derivatives has demonstrated that tetrahydro modifications enhance metabolic stability while maintaining favorable absorption properties [11]. The conformational flexibility introduced by the saturated cyclohexane ring allows for better accommodation in binding sites while preserving the essential pharmacophore features .
Pharmacokinetic studies of structurally related compounds have revealed that bicyclic conformations influence clearance rates and half-life parameters [11]. Specifically, tetrahydrobenzothiazole derivatives exhibit rapid absorption with time to maximum plasma concentration ranging from 1.8 to 2.6 hours and half-life values between 6.4 and 8.1 hours [11]. The volume of distribution for these bicyclic compounds typically ranges from 1.3 to 2.0 liters per kilogram, indicating good tissue penetration [11].
Table 3: Pharmacokinetic Parameters of Bicyclic Benzotriazole Derivatives
| Parameter | Tetrahydro Derivatives | Aromatic Derivatives | Fold Difference | Reference |
|---|---|---|---|---|
| Oral Bioavailability (%) | 65-100 | 19-45 | 2.2-3.4 | [12] [14] |
| Half-life (hours) | 6.4-8.1 | 3.2-4.8 | 1.7-2.0 | [11] |
| Clearance (mL/min/kg) | 25-40 | 55-85 | 0.5-0.7 | [11] |
| Volume of Distribution (L/kg) | 1.3-2.0 | 0.8-1.2 | 1.4-1.8 | [11] |
The bicyclic conformation also influences the compound's interaction with cytochrome P450 enzymes, affecting metabolic pathways and elimination rates [14]. Studies using 1-aminobenzotriazole as a cytochrome P450 inhibitor have demonstrated that benzotriazole derivatives undergo significant first-pass metabolism, with clearance reductions of up to 71% when metabolic pathways are blocked [14].
Halogen substitution on the benzotriazole ring system produces significant electronic effects that directly influence antimicrobial potency [6] [15]. The electron-withdrawing inductive effect of halogens, combined with their electron-donating resonance effect, creates a complex electronic environment that modifies the molecule's reactivity and biological activity [16]. Research has demonstrated that halogen substituents at specific positions on the benzotriazole ring enhance bactericidal potential through increased hydrophobicity and altered electronic distribution [6].
The order of electronic effects follows the electronegativity sequence: fluorine > chlorine > bromine > iodine, with corresponding impacts on antimicrobial activity [16]. Studies have shown that chloro-substituted benzotriazole derivatives exhibit enhanced antifungal activity, while bromo-substituted compounds demonstrate superior antibacterial properties [6]. The electronic effects are position-dependent, with substitution at the 5 and 6 positions of the benzene ring showing the most pronounced antimicrobial enhancement [8].
Molecular orbital calculations have revealed that halogen substitution significantly affects the compound's electrophilicity index, which correlates with biological activity [16]. The electrophilicity values for tetrahalogeno-benzotriazole derivatives range from 1.67 to 1.90 electron volts, with fluorine substitution producing the highest electrophilic activation [16]. These electronic modifications influence the compound's ability to interact with biological nucleophiles, including amino acid residues in target proteins [16].
Table 4: Electronic Effects of Halogen Substituents on Antimicrobial Activity
| Halogen | Electronegativity | Electrophilicity (eV) | MIC Range (μg/mL) | Target Organisms | Reference |
|---|---|---|---|---|---|
| Fluorine | 4.0 | 1.90 | 8-32 | Gram-positive bacteria | [16] [6] |
| Chlorine | 3.0 | 1.82 | 15-62 | Mixed spectrum | [6] [8] |
| Bromine | 2.8 | 1.77 | 25-125 | Gram-negative bacteria | [15] [17] |
| Iodine | 2.5 | 1.67 | 50-200 | Fungi | [16] |
The antimicrobial mechanism involves halogen bonding interactions with biological targets, where the sigma-hole on the halogen atom forms non-covalent bonds with electron-rich sites on proteins or nucleic acids [7]. Studies have demonstrated that bromine-substituted benzotriazole derivatives exhibit minimum inhibitory concentrations as low as 1.56 micrograms per milliliter against Staphylococcus aureus and Bacillus subtilis [17] [18]. The electronic environment created by halogen substitution also affects the compound's ability to penetrate bacterial cell walls and fungal cell membranes [6].
Corrosive